molecular formula C14H8N4O2 B11936435 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile

4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile

Cat. No.: B11936435
M. Wt: 264.24 g/mol
InChI Key: UYTIBAUGYJGWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile is a heterocyclic compound featuring a benzimidazole core substituted with a nitro group at the 5-position and a benzonitrile moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The synthesis typically involves reacting 4-nitro-1,2-phenylenediamine with cyanogen bromide in diglyme/water under controlled conditions, yielding intermediates like 5(6)-nitro-1H-benzimidazol-2-amine, which are further functionalized . Key characterization methods include IR, NMR, and mass spectrometry, with melting points often reported between 119–214°C depending on substituents .

Properties

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

4-(6-nitro-1H-benzimidazol-2-yl)benzonitrile

InChI

InChI=1S/C14H8N4O2/c15-8-9-1-3-10(4-2-9)14-16-12-6-5-11(18(19)20)7-13(12)17-14/h1-7H,(H,16,17)

InChI Key

UYTIBAUGYJGWFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyanation: The benzonitrile group can be introduced by a cyanation reaction, where a suitable aryl halide is reacted with a cyanide source in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position is susceptible to catalytic hydrogenation, converting it to an amine. This reaction is critical in modifying the compound’s biological activity, as amine groups often enhance interactions with cellular targets.

Reaction Details :

  • Reagents : Hydrogen gas (H₂), palladium catalyst (e.g., Pd/C).

  • Conditions : Moderate temperatures and pressures.

  • Product : 4-(5-Amino-1H-benzimidazol-2-yl)benzonitrile.

This reduction mirrors steps in bendamustine synthesis, where nitro groups are hydrogenated to amines using similar catalysts .

Condensation Reactions

The compound participates in condensation reactions with nucleophiles like amines or alcohols, forming complex structures such as imines or alkylated derivatives. These reactions are typically controlled by temperature and pH to optimize yields.

Mechanism :

  • Key Step : Formation of reactive intermediates (e.g., imines) via nucleophilic attack.

  • Applications : Synthesis of bioactive derivatives for medicinal chemistry.

Conditions :

  • Solvents : Inert solvents like THF or toluene to minimize side reactions .

  • Catalysts : Lewis acids (e.g., BiOCl/FeOCl/SiO₂) may activate intermediates, as observed in benzimidazole syntheses .

Nitrile Group Reactivity

The benzonitrile group is electron-deficient, enabling participation in nucleophilic aromatic substitution or hydrolysis. While not explicitly detailed in the provided sources, analogous benzimidazole derivatives undergo such reactions under basic or acidic conditions.

Potential Reactions :

  • Hydrolysis : Conversion to a carboxylic acid under acidic/basic conditions.

  • Substitution : Reaction with nucleophiles (e.g., amines) to form amides or heterocycles.

Redox-Mediated Biological Interactions

The nitro group’s strong electron-withdrawing nature allows it to engage in redox processes, potentially generating reactive intermediates (e.g., nitroso or hydroxylamine derivatives). These intermediates may influence the compound’s therapeutic efficacy by interacting with enzymes or DNA in biological systems.

Comparison of Reaction Types

Reaction Type Reagents/Conditions Product Source
Nitro ReductionH₂, Pd/C catalyst4-(5-Amino-1H-benzimidazol-2-yl)benzonitrile
Condensation with AminesAmines, controlled temp/pHComplex imine derivatives
Nucleophilic SubstitutionNucleophiles (e.g., NH₃), solventSubstituted benzonitrile derivativesGeneral Chemistry
Redox-Driven InteractionsBiological systemsReactive intermediates

Key Structural and Mechanistic Insights

  • Nitro Group : Enhances bioactivity through redox interactions but reduces electron density for electrophilic substitution.

  • Benzonitrile Group : Facilitates nucleophilic aromatic substitution due to strong electron withdrawal.

  • Benzimidazole Core : Provides a rigid scaffold for diverse functionalization, as seen in catalytic syntheses of similar derivatives .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer applications, particularly against various cancer cell lines. Studies have demonstrated that derivatives of benzimidazole, including 4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile, exhibit significant cytotoxic effects.

Case Study:
In a study evaluating the anticancer properties of benzimidazole derivatives, it was found that compounds similar to 4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile displayed IC50 values in the low micromolar range against human colorectal carcinoma cell lines (HCT116). For instance, a related compound exhibited an IC50 of 5.85 µM, indicating potent anticancer activity when compared to standard treatments like 5-fluorouracil (IC50 = 9.99 µM) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHCT1165.85
Compound BMCF725.72
Compound CU8745.2

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of 4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile and its derivatives. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Case Study:
A study conducted by Savaliya et al. reported that similar benzimidazole derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC of 40 µg/mL against Staphylococcus aureus and an MIC of 200 µg/mL against Escherichia coli .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound DS. aureus40
Compound EE. coli200
Compound FB. subtilis300

Mechanism of Action

The mechanism of action of 4-(5-Nitro-1h-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Positional Isomerism (5-Nitro vs. 6-Nitro)

The nitro group’s position significantly impacts reactivity and biological activity. For example, 5-nitro derivatives exhibit higher anti-inflammatory activity compared to 6-nitro analogs due to enhanced electron-withdrawing effects stabilizing intermolecular interactions. Synthesis of 5-nitro isomers often requires precise control of reaction conditions (e.g., 90°C in diglyme/water) to minimize positional ambiguity .

(b) Benzimidazole Derivatives with Varied Substituents
  • Acetamide Derivatives: Compounds like 2-(4-cyanophenyl)-benzimidazol-1-yl)-acetic acid hydrazide () show lower melting points (~160–161°C) compared to the target compound (212–214°C), attributed to reduced crystallinity from flexible acetamide chains .
  • Oxadiazole Hybrids : Derivatives bearing 1,3,4-oxadiazole moieties (e.g., 4-{1-[(4-acetyl-5-substituted-oxadiazol-2-yl)methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile) demonstrate improved solubility in polar solvents but require multi-step syntheses with yields ≤75%, contrasting with the target compound’s 93% yield in optimized routes .
(c) Benzonitrile-Containing Heterocycles
  • Thiazole Derivatives: Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile () has a lower melting point (119–120°C) and reduced thermal stability compared to the target compound, reflecting weaker intermolecular forces in thiazole systems .
  • Diaryl Sulfides : 4-(2,6-Dimethylphenylthio)benzonitrile () shares the benzonitrile group but lacks the benzimidazole core, resulting in distinct spectroscopic profiles (e.g., absence of nitro-group IR stretches at ~1,520 cm⁻¹) .

Physicochemical Properties

Property 4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile 4-{1-[(4-acetyl-oxadiazol-2-yl)methyl]-5-nitro-benzimidazol-2-yl}benzonitrile
Melting Point (°C) 212–214 119–120 160–161
Yield (%) 93 69–95 75
Solubility Moderate in DMF, DMSO High in ethanol High in acetone
Key IR Stretches (cm⁻¹) 1,525 (NO₂), 2,230 (C≡N) 3,400 (NH₂), 2,250 (C≡N) 1,725 (C=O), 2,230 (C≡N)

Research Implications and Challenges

The nitro and benzonitrile groups synergistically enhance electronic properties and bioactivity, but regioselective synthesis remains challenging. Future work should explore substituent effects on pharmacokinetics and toxicity. Comparative studies with newer analogs (e.g., piperazine hybrids; ) could further elucidate structure-activity relationships .

Biological Activity

4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15H10N4O2
  • Molecular Weight : 282.27 g/mol

The presence of a nitro group and a benzonitrile moiety contributes to its unique pharmacological profile.

Biological Activity Overview

Research has shown that 4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile exhibits various biological activities, particularly in the realm of cancer treatment. The following sections detail specific activities and findings.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
    • Flow cytometry analyses indicate that treatment with this compound results in increased populations of cells in the G2/M phase, suggesting a mechanism involving cell cycle disruption .
  • In Vitro Studies :
    • In studies against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma), the compound exhibited IC50 values ranging from 10 to 45 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
    • A notable study reported that derivatives of this compound showed enhanced antiproliferative activity, with some exhibiting GI50 values as low as 0.31 µM against human lung adenocarcinoma cells .

Other Biological Activities

Beyond its anticancer effects, 4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile has been explored for other biological activities:

Case Studies

Several case studies have highlighted the biological activity of 4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile:

StudyCell LineIC50 (µM)Mechanism
Morais et al. (2023)MCF-710Induction of apoptosis
Acar Cevik et al. (2023)U8745.2 ± 13.0Cell cycle arrest
Shivakumar et al. (2019)Lung adenocarcinoma0.31Tubulin inhibition

These studies collectively underscore the potential of this compound as a lead candidate for further development in cancer therapeutics.

Q & A

Q. Table 1: Representative Synthetic Yields and Melting Points

Derivative StructureYield (%)Melting Point (°C)Reference
4-(5-Amino-benzimidazol-2-yl)benzonitrile80183
2-(7-Aryl-benzimidazol-1-yl)benzonitrile78–90189–235

What spectroscopic techniques are critical for characterizing 4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile, and how should data be interpreted?

Basic Research Question
Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.3–8.2 ppm) and nitrile carbons (δ ~115 ppm). Overlapping signals in DMSO-d6 require 2D experiments (e.g., COSY, HSQC) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ions (e.g., m/z 277 [M+1]⁺) and fragmentation patterns to validate nitro and benzimidazole groups .
  • Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (±0.3% tolerance) to confirm purity .

How can computational chemistry aid in predicting the reactivity and electronic properties of 4-(5-Nitro-1H-benzimidazol-2-yl)benzonitrile?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model nitro group electron-withdrawing effects on benzonitrile’s π-system. Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior .
  • Reactivity Mapping : Simulate nucleophilic attack sites using Fukui indices. For example, the nitro group’s meta-position shows higher electrophilicity .
  • Solvent Effects : Apply COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMF, DMSO) .

What methodologies are recommended for analyzing hydrogen bonding patterns and crystal packing of this compound?

Advanced Research Question
Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Assign hydrogen bonds (e.g., N–H···O/N interactions) with bond lengths <2.5 Å and angles >120° .
  • Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to identify supramolecular synthons .
  • Thermal Analysis : Correlate melting points with packing efficiency. For example, derivatives with planar benzimidazole cores exhibit tighter packing and higher melting points .

How should researchers address discrepancies in melting points or spectral data across different studies?

Advanced Research Question
Methodological Answer:

  • Purity Verification : Re-crystallize samples and compare HPLC retention times or TLC Rf values. Impurities >5% broaden NMR peaks .
  • Polymorphism Screening : Perform DSC/TGA to detect polymorphs. For example, a 5°C variation in melting points may indicate different crystalline forms .
  • Data Cross-Validation : Replicate synthesis using literature protocols (e.g., alkylation in DMF vs. THF) and compare spectral fingerprints .

What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question
Methodological Answer:

  • Functional Group Variation : Introduce electron-donating (e.g., methoxy) or withdrawing (e.g., trifluoromethyl) groups at the benzimidazole 5-position to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the nitro group with sulfonamide or boronic acid to enhance solubility while retaining activity .
  • In Silico Screening : Dock derivatives into target proteins (e.g., cyclooxygenase) using AutoDock Vina to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.